molecular formula C18H17ClN2O2S B6136766 2-[(4-chlorophenyl)imino]-5-(4-ethoxybenzyl)-1,3-thiazolidin-4-one CAS No. 303093-52-9

2-[(4-chlorophenyl)imino]-5-(4-ethoxybenzyl)-1,3-thiazolidin-4-one

Cat. No. B6136766
CAS RN: 303093-52-9
M. Wt: 360.9 g/mol
InChI Key: COKJUVAWPPQMNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-chlorophenyl)imino]-5-(4-ethoxybenzyl)-1,3-thiazolidin-4-one is a synthetic compound that belongs to the class of thiazolidinones. It has gained attention in scientific research due to its potential pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-[(4-chlorophenyl)imino]-5-(4-ethoxybenzyl)-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its pharmacological effects through various mechanisms, including inhibition of enzymes and modulation of signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-chlorophenyl)imino]-5-(4-ethoxybenzyl)-1,3-thiazolidin-4-one exhibits antimicrobial activity against various bacterial and fungal strains. It has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has shown antitumor activity in vitro and in vivo through modulation of cell signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-chlorophenyl)imino]-5-(4-ethoxybenzyl)-1,3-thiazolidin-4-one in lab experiments is its relatively simple synthesis method. However, its limited solubility in water can make it challenging to use in certain experiments. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

Future research on 2-[(4-chlorophenyl)imino]-5-(4-ethoxybenzyl)-1,3-thiazolidin-4-one could focus on its potential use as a chelating agent and as a catalyst in organic reactions. Additionally, further studies are needed to fully understand its pharmacological properties and potential therapeutic applications. Further investigations are also needed to determine its potential toxicity and side effects.

Synthesis Methods

The synthesis of 2-[(4-chlorophenyl)imino]-5-(4-ethoxybenzyl)-1,3-thiazolidin-4-one involves the condensation reaction between 4-chlorobenzaldehyde and 4-ethoxybenzylamine to form the Schiff base, which is then reacted with 2-mercaptoacetic acid to form the thiazolidinone ring. The final product is obtained through recrystallization and purification processes.

Scientific Research Applications

2-[(4-chlorophenyl)imino]-5-(4-ethoxybenzyl)-1,3-thiazolidin-4-one has been studied for its potential pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities. It has also been investigated for its potential use as a chelating agent and as a catalyst in organic reactions.

properties

IUPAC Name

2-(4-chlorophenyl)imino-5-[(4-ethoxyphenyl)methyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c1-2-23-15-9-3-12(4-10-15)11-16-17(22)21-18(24-16)20-14-7-5-13(19)6-8-14/h3-10,16H,2,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKJUVAWPPQMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Chlorophenyl)imino)-5-(4-ethoxybenzyl)-1,3-thiazolidin-4-one

CAS RN

303093-52-9
Record name 2-((4-CHLOROPHENYL)IMINO)-5-(4-ETHOXYBENZYL)-1,3-THIAZOLIDIN-4-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.